molecular formula C6H14N2S2 B102179 1-(Dimethylamino)propan-2-ylcarbamodithioic acid CAS No. 18997-71-2

1-(Dimethylamino)propan-2-ylcarbamodithioic acid

Cat. No.: B102179
CAS No.: 18997-71-2
M. Wt: 178.3 g/mol
InChI Key: OUZPRJADQOPFJN-UHFFFAOYSA-N
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Description

5-Aza-2’-deoxycytidine (NSC 127716): is a pyrimidine analogue of deoxycytidine. It is a chemotherapeutic agent used primarily in the treatment of myelodysplastic syndromes and certain types of leukemia. This compound is known for its ability to inhibit DNA methylation, which can lead to the reactivation of tumor suppressor genes that have been silenced by aberrant methylation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aza-2’-deoxycytidine involves the incorporation of a nitrogen atom at the 5-position of the cytosine ring. This modification is achieved through a series of chemical reactions starting from deoxycytidine. The key steps include:

    Nitration: of deoxycytidine to introduce a nitro group at the 5-position.

    Reduction: of the nitro group to an amino group.

    Cyclization: to form the triazine ring.

Industrial Production Methods: Industrial production of 5-Aza-2’-deoxycytidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced as a lyophilized powder for reconstitution before administration .

Chemical Reactions Analysis

Types of Reactions: 5-Aza-2’-deoxycytidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its biological activity.

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

5-Aza-2’-deoxycytidine has a wide range of scientific research applications, including:

Mechanism of Action

The primary mechanism of action of 5-Aza-2’-deoxycytidine involves its incorporation into DNA in place of cytosine. Once incorporated, it inhibits DNA methyltransferases, leading to DNA hypomethylation. This hypomethylation can reactivate silenced tumor suppressor genes, resulting in the inhibition of cancer cell growth and induction of apoptosis. The compound also affects various molecular pathways, including the c-myc oncogene and hematopoietic precursor self-renewal .

Comparison with Similar Compounds

    5-Azacytidine (NSC 102816): Another pyrimidine analogue with similar DNA methylation inhibitory properties.

    Zebularine (NSC 309132): A cytidine analogue that also inhibits DNA methylation.

Comparison: 5-Aza-2’-deoxycytidine is unique in its ability to incorporate into DNA and specifically inhibit DNA methyltransferases, leading to targeted hypomethylation. Compared to 5-Azacytidine, it has a more stable incorporation into DNA, making it more effective in certain therapeutic applications. Zebularine, while also an inhibitor of DNA methylation, has different pharmacokinetic properties and is less potent than 5-Aza-2’-deoxycytidine .

Properties

CAS No.

18997-71-2

Molecular Formula

C6H14N2S2

Molecular Weight

178.3 g/mol

IUPAC Name

1-(dimethylamino)propan-2-ylcarbamodithioic acid

InChI

InChI=1S/C6H14N2S2/c1-5(4-8(2)3)7-6(9)10/h5H,4H2,1-3H3,(H2,7,9,10)

InChI Key

OUZPRJADQOPFJN-UHFFFAOYSA-N

Isomeric SMILES

CC(CN(C)C)N=C(S)S

SMILES

CC(CN(C)C)NC(=S)S

Canonical SMILES

CC(CN(C)C)NC(=S)S

Synonyms

N-[2-(Dimethylamino)-1-methylethyl]carbamodithioic acid

Origin of Product

United States

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